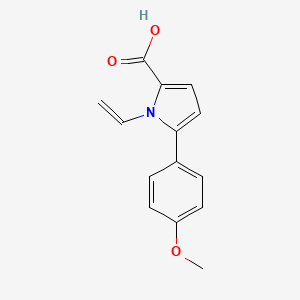

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (MPCA) is a synthetic organic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific research fields. MPCA has been studied for its potential to act as a ligand for metal complexes, to act as a precursor for the synthesis of other compounds, and to act as a catalyst for various organic reactions. In addition, MPCA has been studied for its potential to act as a bioactive compound, with research suggesting that it may have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activity

- Pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analog have shown significant activity in mouse models. These findings support the potential of pyrrole derivatives in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).

- The Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, providing a new synthetic pathway for pyrrole derivatives. This method highlights the versatility of pyrroles in synthetic chemistry, offering potential for further functionalization and application in drug development (Galenko et al., 2017).

Materials Science

- Poly(vinyl alcohol)/acrylic acid hydrogels modified with amine compounds, including pyrrole derivatives, have been developed for medical applications. These modifications aim to enhance the hydrogels' antibacterial and antifungal properties, indicating the potential of pyrrole derivatives in creating advanced biomaterials (Aly & El-Mohdy, 2015).

Corrosion Inhibition

- Thiazole-based pyridine derivatives, including those with a methoxy-phenyl group, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These studies show that pyrrole derivatives can effectively protect metal surfaces, suggesting their application in industrial corrosion prevention (Chaitra et al., 2016).

Propiedades

IUPAC Name |

1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPEJGLSPARIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)